3,5-dimethyl-2-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-2-phenyl-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include 2,5-hexanedione and aniline, which undergo cyclization under acidic conditions to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl ring or the pyrrole nitrogen can be functionalized using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
3,5-Dimethyl-2-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-phenyl-1H-pyrrole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Specific pathways and targets depend on the functional groups present and the overall molecular structure.
Comparison with Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3,5-Dimethyl-1H-pyrrole: Lacks the phenyl group, resulting in different chemical properties and uses.
2-Phenyl-1H-pyrrole:
Uniqueness: 3,5-Dimethyl-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry for creating complex molecules and exploring new chemical reactions.
Properties
CAS No. |
3274-53-1 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.